molecular formula C15H11Cl2N3O B14140022 1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl- CAS No. 135034-74-1

1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl-

Cat. No.: B14140022
CAS No.: 135034-74-1
M. Wt: 320.2 g/mol
InChI Key: GXIKPZVXWDARIR-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl- is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a dichlorophenoxy methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl- typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The reaction conditions generally include:

    Solvent: Commonly used solvents include dimethyl sulfoxide (DMSO) or acetonitrile.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or the attached phenyl and dichlorophenoxy groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or dichlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenoxy group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazole, 4-((2,4-dichlorophenoxy)methyl)-1-phenyl-
  • 1H-1,2,3-Triazole, 4-((2,6-difluorophenoxy)methyl)-1-phenyl-
  • 1H-1,2,3-Triazole, 4-((2,6-dibromophenoxy)methyl)-1-phenyl-

Uniqueness

1H-1,2,3-Triazole, 4-((2,6-dichlorophenoxy)methyl)-1-phenyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the dichlorophenoxy group may confer distinct properties compared to similar compounds with different halogen substitutions.

Properties

CAS No.

135034-74-1

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-1-phenyltriazole

InChI

InChI=1S/C15H11Cl2N3O/c16-11-6-7-15(14(17)8-11)21-10-12-9-20(19-18-12)13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

GXIKPZVXWDARIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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